molecular formula C21H15ClN2O2 B214188 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide

2-(2-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide

Cat. No. B214188
M. Wt: 362.8 g/mol
InChI Key: MVEDGKXORTWRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the quinoline class of organic compounds and has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes involved in cell division, leading to the inhibition of cancer cell growth. It has also been suggested that this compound may act by binding to specific receptors in the body, leading to the activation of certain signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide. One direction is to further investigate its mechanism of action and identify its specific targets in the body. Another direction is to develop new derivatives of this compound with improved solubility and bioavailability. Additionally, this compound can be studied for its potential applications in other fields, such as material science and nanotechnology. Finally, more studies are needed to fully understand the safety and toxicity profile of this compound, which will be important for its eventual use in clinical trials.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide involves the reaction of 2-chlorobenzoic acid with furan-2-ylmethanamine in the presence of a base to form an amide intermediate. This intermediate is then reacted with 2-chloro-6-nitroquinoline in the presence of a reducing agent to yield the final product.

Scientific Research Applications

2-(2-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its anti-cancer activity and has shown promising results in inhibiting the growth of cancer cells. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects. In material science, it has been studied for its optical and electronic properties and has potential applications in the development of new materials for electronic devices.

properties

Product Name

2-(2-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H15ClN2O2/c22-18-9-3-1-8-16(18)20-12-17(15-7-2-4-10-19(15)24-20)21(25)23-13-14-6-5-11-26-14/h1-12H,13H2,(H,23,25)

InChI Key

MVEDGKXORTWRAU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCC4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCC4=CC=CO4

Origin of Product

United States

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